N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that has garnered attention in the field of medicinal chemistry. This compound is derived from a benzyl group, a 1,3,4-thiadiazole ring, and a 4-methylphenylcarbamoyl group.
Preparation Methods
The synthesis of N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 4-methylphenylcarbamoyl group: This step involves the reaction of the thiadiazole intermediate with 4-methylphenyl isocyanate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral, antibacterial, and antifungal agent.
Biological Research: The compound has been used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for different diseases.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-benzyl-2-(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide: This compound has a similar structure but contains a thiazole ring instead of a thiadiazole ring.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole ring and 4-methylphenyl group but lacks the benzyl and acetamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-9-15(10-8-13)21-18(26)22-19-24-23-17(27-19)11-16(25)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLNMYJGMDLIQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.